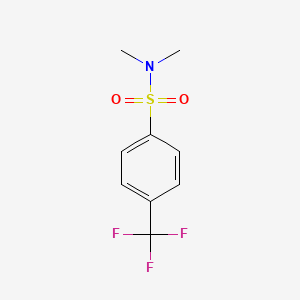

N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide

Vue d'ensemble

Description

N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonamide group enables nucleophilic substitution at the aromatic ring or adjacent positions under Lewis acid catalysis. For example:

-

Alkylation/Coupling : Reacting N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide derivatives with ketones (e.g., pentan-3-one) in the presence of In(OTf)₃ and TMSCl in dichloroethane (DCE) at 45°C yields alkylated products like N,N-dimethyl-N-(1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide .

-

Thiol Substitution : Treatment with dodecane-1-thiol under similar conditions produces thioether derivatives .

Key Conditions :

| Reagents | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ketones/Thiols | In(OTf)₃, TMSCl | DCE | 45°C | 30–61% |

Electrophilic Aromatic Substitution

Despite the deactivating effects of the trifluoromethyl and sulfonamide groups, directed electrophilic substitution occurs under controlled conditions:

-

Pummerer-Type Reactions : While not directly observed for this compound, analogous sulfonamides undergo electrophilic activation via reagents like trifluoroacetic anhydride to form thionium intermediates, enabling β-functionalization .

Mechanistic Pathway :

-

Activation of the sulfonamide sulfur by electrophilic reagents.

-

Formation of a thionium ion intermediate.

-

Electrophilic attack at the β-position (relative to sulfur).

Sulfonamide to Sulfonyl Chloride

Primary sulfonamides are converted to sulfonyl chlorides using Pyry-BF₄, but tertiary sulfonamides like N,N-dimethyl derivatives resist this transformation . Alternative pathways for functionalization remain underexplored.

Reduction Reactions

No direct data exists, but sulfonamides typically resist reduction unless subjected to strong agents like LiAlH₄, which could cleave the S–N bond to yield thioethers or amines.

Building Block for Complex Molecules

The compound serves as a precursor in synthesizing trifluoromethylated diarylmethanes. For example:

-

Trifluoromethylateddiarylmethane Synthesis : Reacting with aryl ketones and In(OTf)₃ yields unsymmetrical diarylmethanes with retained trifluoromethyl groups .

Example Reaction :

Comparative Reactivity

| Feature | This compound | Primary Sulfonamides |

|---|---|---|

| Nucleophilic Substitution | Moderate (directed by –SO₂NMe₂) | High |

| Oxidation Resistance | High (tertiary sulfonamide) | Low |

| Electrophilic Substitution | Limited (strong deactivation) | Feasible |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of sulfonamide compounds, including N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide, exhibit significant potential as anticancer agents. For instance, studies have shown that modifications to the sulfonamide structure can enhance the inhibition of specific cancer-related pathways. A notable study highlighted the development of nonsteroidal progesterone receptor antagonists derived from benzenesulfonamide frameworks, where the trifluoromethyl group contributed to increased binding affinity and selectivity against cancer cell lines .

1.2 Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory properties, particularly as selective cyclooxygenase-2 (COX-2) inhibitors. This compound is positioned within this class, showing promise in treating conditions like osteoarthritis and rheumatoid arthritis due to its ability to selectively inhibit COX-2 while sparing COX-1 .

Environmental Applications

2.1 Water Treatment

The sulfonamide compounds have been investigated for their role in water treatment processes. Their ability to act as adsorbents for pollutants in aqueous solutions has been documented, with this compound demonstrating effective removal of heavy metals and organic contaminants from wastewater . The compound's functional groups facilitate interactions with various pollutants, enhancing its efficacy in environmental remediation.

Analytical Chemistry

3.1 Chromatographic Applications

In analytical chemistry, this compound has been utilized as a reagent in high-performance liquid chromatography (HPLC). Its unique chemical properties allow it to serve as a derivatizing agent for the analysis of amines and other polar compounds, improving detection limits and resolution in complex mixtures . The compound's incorporation into chromatographic methods has led to advancements in the quantification of pharmaceutical residues in environmental samples.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study focused on the structural modifications of benzenesulfonamide derivatives revealed that the introduction of a trifluoromethyl group significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited IC50 values lower than those of existing treatments, indicating its potential as a lead compound for further development .

Case Study 2: Environmental Remediation

In an investigation into the efficacy of various sulfonamides for water treatment, this compound was tested for its ability to adsorb lead ions from contaminated water sources. Results showed a removal efficiency exceeding 90%, demonstrating its applicability in environmental cleanup efforts .

Mécanisme D'action

The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, primarily through its trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, or other biological macromolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- N,N-dimethyl-4-(trifluoromethyl)benzamide

- 4-(trifluoromethyl)benzenesulfonamide

- 4-(trifluoromethyl)benzenesulfonyl chloride

Comparison:

- N,N-dimethyl-4-(trifluoromethyl)benzamide: Similar to N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide, this compound contains a trifluoromethyl group and a dimethylamino group. it has an amide functional group instead of a sulfonamide group, which can result in different chemical reactivity and biological activity.

- 4-(trifluoromethyl)benzenesulfonamide: This compound lacks the dimethylamino group, which can significantly alter its chemical properties and potential applications compared to this compound.

- 4-(trifluoromethyl)benzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound. It contains a sulfonyl chloride group, making it highly reactive and suitable for various synthetic transformations.

This compound stands out due to its unique combination of a trifluoromethyl group and a sulfonamide group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Activité Biologique

N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its electron-withdrawing properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The sulfonamide functional group is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects.

The mechanism of action of this compound primarily involves its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity to enzymes and receptors, modulating their activity. This interaction often leads to enhanced metabolic stability and bioavailability in drug design .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. The presence of the trifluoromethyl group has been shown to enhance the activity against various bacterial strains. In a study assessing the Minimum Inhibitory Concentration (MIC) values, compounds with similar structures demonstrated significant activity against Enterococcus faecalis and Enterococcus faecium .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. A study involving various benzenesulfonamides revealed that certain derivatives exhibited cytotoxic effects against breast cancer (MDA-MB-468) and leukemia cell lines (CCRF-CM). The compound showed an IC50 value of 3.99 µM against MDA-MB-468 cells, indicating potent anticancer activity .

Case Study 1: Cardiovascular Effects

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that these compounds could influence cardiovascular parameters significantly. For instance, one derivative decreased perfusion pressure compared to controls, indicating potential therapeutic applications in cardiovascular diseases .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR study highlighted how modifications in the chemical structure of sulfonamides affect their biological activity. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance the inhibitory potency against specific targets such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | E. faecalis |

| 2,4-Dichlorobenzenesulfonamide | 16 | E. faecium |

| 4-Aminobenzenesulfonamide | 32 | Staphylococcus aureus |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-468 | 3.99 |

| Another Sulfonamide | CCRF-CM | 4.51 |

Propriétés

IUPAC Name |

N,N-dimethyl-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-13(2)16(14,15)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRSQKCMXSYFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.